

Commercial Availability and Application of Boc-O-allyl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-O-allyl-L-tyrosine**

Cat. No.: **B558129**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of N- α -(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (**Boc-O-allyl-L-tyrosine**) and its application in chemical synthesis, with a primary focus on solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, product specifications, and experimental protocols.

Introduction to Boc-O-allyl-L-tyrosine

Boc-O-allyl-L-tyrosine is a protected amino acid derivative crucial for the synthesis of complex peptides and other organic molecules. The tert-butyloxycarbonyl (Boc) group on the α -amino function provides temporary protection that is readily removed under acidic conditions. The O-allyl ether on the tyrosine side-chain offers a semi-permanent protecting group that is orthogonal to the Boc group, meaning it can be selectively removed under specific conditions without affecting the Boc group or many other common protecting groups. This orthogonality is highly advantageous in peptide chemistry for applications such as on-resin side-chain modification, cyclization, and the synthesis of branched peptides.

Commercial Availability

Boc-O-allyl-L-tyrosine is readily available from several chemical suppliers. The following tables summarize the product specifications and purchasing information from a selection of prominent vendors.

Table 1: Product Specifications of Commercial Boc-O-allyl-L-tyrosine

Supplier	Product Name/Synonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Appearance
Chem-Impex	Boc-O-allyl-L-tyrosine	127132-38-1	<chem>C17H23NO5</chem>	321.4	≥ 99% (HPLC)	White crystalline powder
Sigma-Aldrich	Boc-Tyr(Allyl)-OH	127132-38-1	<chem>C17H23NO5</chem>	321.37	≥ 98.0% (HPLC)	Powder
ChemUniverse	BOC-O-ALLYL-L-TYROSINE	127132-38-1	<chem>C17H23NO5</chem>	321.37	95%	Not Specified

Table 2: Purchasing Information for Boc-O-allyl-L-tyrosine

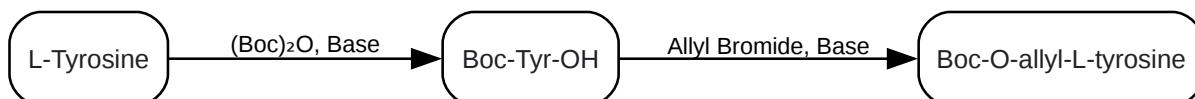
Supplier	Catalog Number	Quantity	Price (USD)
Chem-Impex	06322	1g, 5g, 25g	Contact for quote
Sigma-Aldrich	78539	5 g	\$102.75 (List Price \$137.00)
ChemUniverse	P45573	1g	\$68.00

Note: Prices are subject to change and may vary based on institutional agreements and promotions. It is recommended to consult the suppliers' websites for the most current pricing.

Synthesis of Boc-O-allyl-L-tyrosine

For researchers interested in synthesizing this reagent in-house, a general protocol involves the protection of L-tyrosine with a Boc group, followed by the allylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of Boc-O-allyl-L-tyrosine


Part 1: Synthesis of N- α -Boc-L-tyrosine (Boc-Tyr-OH)

- Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.
- Add potassium carbonate (K_2CO_3) to the solution and cool to 0°C.
- Add a solution of di-tert-butyl dicarbonate ($(Boc)_2O$) in dioxane to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.
- Add water and acidify to pH 4 with a saturated solution of potassium bisulfate ($KHSO_4$).
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH.

Part 2: Synthesis of N- α -Boc-O-allyl-L-tyrosine

- Dissolve Boc-Tyr-OH in a suitable solvent such as dimethylformamide (DMF).
- Add a base, for example, sodium hydride (NaH) or potassium carbonate (K_2CO_3), to deprotonate the phenolic hydroxyl group.
- Add allyl bromide to the reaction mixture.
- Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain pure **Boc-O-allyl-L-tyrosine**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Boc-O-allyl-L-tyrosine**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-O-allyl-L-tyrosine is a valuable building block in Boc-strategy SPPS. The O-allyl group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for neutralization (e.g., diisopropylethylamine, DIEA). It can be selectively removed on-resin using a palladium(0) catalyst.

Experimental Protocol: Boc-SPPS using **Boc-O-allyl-L-tyrosine**

This protocol outlines a general cycle for the incorporation of **Boc-O-allyl-L-tyrosine** into a peptide chain on a solid support (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).

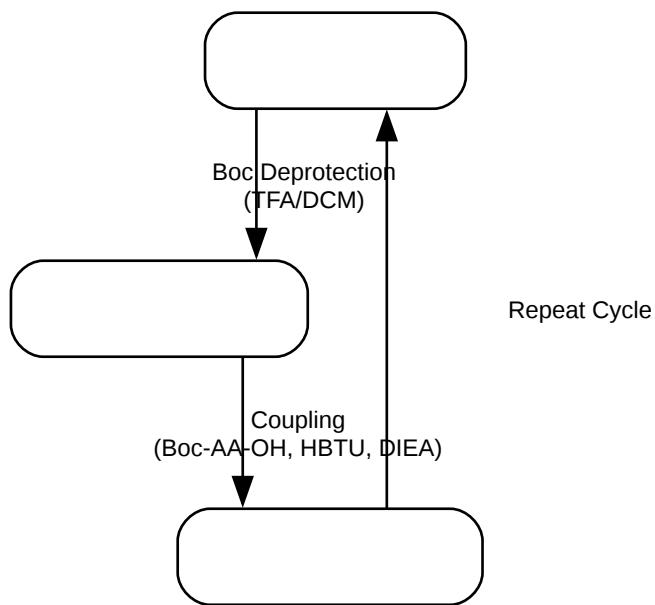
1. Resin Preparation:

- Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
- Wash the resin with DCM (3x) and DMF (3x).

2. Na-Boc Deprotection:

- Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.
- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

- Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).


3. Neutralization:

- Treat the resin with a solution of 5-10% DIEA in DCM for 2 minutes and drain. Repeat this step.
- Wash the resin with DCM (3x) and DMF (3x).

4. Coupling of **Boc-O-allyl-L-tyrosine**:

- In a separate vessel, dissolve **Boc-O-allyl-L-tyrosine** (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.
- Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
- Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

[Click to download full resolution via product page](#)

Caption: General Boc-SPPS Cycle.

Experimental Protocol: On-Resin O-Allyl Deprotection

This step is performed after the desired peptide sequence has been assembled and before the final cleavage from the resin.

- Swell the peptide-resin in anhydrous and deoxygenated DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
- Prepare a deprotection cocktail: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.1-0.3 equivalents relative to resin loading) in the same solvent.
- Add a scavenger, such as phenylsilane (PhSiH_3 , ~20 equivalents), to the palladium solution.
- Add the deprotection cocktail to the swollen resin.
- Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.
- Drain the reaction mixture.

- Wash the resin extensively with the reaction solvent (e.g., DCM or THF), followed by DMF, and finally DCM to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to scavenge residual palladium.
- The deprotected hydroxyl group of the tyrosine side-chain is now available for further modification if desired.

[Click to download full resolution via product page](#)

Caption: On-Resin O-Allyl Deprotection Workflow.

Final Cleavage and Purification

After all synthetic steps on the resin are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

Experimental Protocol: Final Cleavage (Boc/Bzl Strategy)

- Caution: This procedure typically involves the use of strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and should be performed in a specialized apparatus within a fume hood with appropriate personal protective equipment.
- Dry the peptide-resin thoroughly under vacuum.
- Prepare a cleavage cocktail containing the strong acid and scavengers (e.g., anisole, p-cresol, or thioanisole) to trap reactive carbocations generated during deprotection.
- Cool the peptide-resin in the cleavage apparatus to 0°C.
- Add the cleavage cocktail to the resin and stir at 0°C for 1-2 hours.
- Evaporate the strong acid under a stream of nitrogen.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the peptide by filtration or centrifugation.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.
- Dry the crude peptide under vacuum.

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-O-allyl-L-tyrosine is a commercially accessible and highly useful reagent for the synthesis of complex peptides. Its key feature is the orthogonality of the O-allyl protecting group with the Boc-based SPPS strategy, allowing for selective on-resin manipulations. The protocols provided in this guide offer a framework for the successful synthesis and application of this valuable building block in peptide research and drug development. Researchers should always refer to the specific technical data sheets from their supplier for the most accurate

product information and adhere to all laboratory safety guidelines when performing the described chemical transformations.

- To cite this document: BenchChem. [Commercial Availability and Application of Boc-O-allyl-L-tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558129#commercial-availability-of-boc-o-allyl-l-tyrosine\]](https://www.benchchem.com/product/b558129#commercial-availability-of-boc-o-allyl-l-tyrosine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com